molecular formula C28H30N2O2 B601928 Darifenacin-Verunreinigung CAS No. 1048979-09-4

Darifenacin-Verunreinigung

Katalognummer: B601928
CAS-Nummer: 1048979-09-4
Molekulargewicht: 426.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Darifenacin Impurity has several applications across different scientific domains:

  • Chemistry : It serves as a model compound for studying N-oxide formation and reactivity, providing insights into oxidation processes in organic chemistry.
  • Biology : Research has investigated its effects on biological systems, particularly regarding its interaction with muscarinic receptors.
  • Medicine : The impurity's presence in pharmaceutical formulations raises questions about drug stability and efficacy, necessitating studies to understand its impact on therapeutic outcomes.
  • Industry : Darifenacin Impurity is explored in developing nanocarrier-based drug delivery systems aimed at enhancing bioavailability and stability of therapeutic agents.

Pharmacokinetics

The pharmacokinetic parameters of Darifenacin have been studied extensively, yet those for its impurities are less well-documented. Preliminary hypotheses suggest that Darifenacin Impurity may follow similar metabolic pathways as darifenacin, primarily involving cytochrome P450 enzymes (CYP2D6 and CYP3A4). Variations in chemical structure could lead to differences in bioavailability and clearance rates .

Table 1: Pharmacokinetic Parameters of Darifenacin

ParameterValue (7.5 mg)Value (15 mg)
Bioavailability15%19%
Peak Plasma Concentration~7 hours~7 hours
Volume of Distribution163 L163 L
Clearance40 L/hour40 L/hour

Clinical Implications

The presence of impurities like Darifenacin Impurity can significantly influence the clinical efficacy of darifenacin formulations. A pooled analysis from phase III studies indicated that darifenacin effectively reduced episodes of incontinence and urgency; however, variations in impurity levels could lead to different patient responses .

Table 2: Efficacy Outcomes in OAB Patients

Treatment Group% Reduction in IEs/week (Week 12)% Reduction in Urgency Episodes/day
Darifenacin 7.5 mg81.8%84.6%
Darifenacin 15 mg82.3%83.3%
Placebo58.4%60%

Case Studies and Research Findings

Efficacy in OAB Treatment : Clinical studies have shown that darifenacin significantly reduces OAB symptoms; however, the specific impact of impurities like Darifenacin Impurity on treatment outcomes requires further exploration .

Metabolic Pathways : Studies indicate that darifenacin undergoes extensive first-pass metabolism with approximately 15% bioavailability. The metabolic fate of impurities could influence their biological activity and potential therapeutic effects .

Biochemische Analyse

Biochemical Properties

Darifenacin Impurity interacts with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to bladder muscle contractions .

Cellular Effects

Darifenacin Impurity affects various types of cells, particularly those in the bladder. By blocking M3 muscarinic acetylcholine receptors, it reduces the urgency to urinate . This implies that Darifenacin Impurity can influence cell signaling pathways and cellular metabolism related to bladder function .

Molecular Mechanism

The molecular mechanism of Darifenacin Impurity involves its selective antagonism of the muscarinic M3 receptor . This interaction inhibits the activity of these receptors, thereby reducing bladder muscle contractions .

Temporal Effects in Laboratory Settings

In laboratory settings, Darifenacin Impurity exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms . This increases with a prolonged-release formulation . The drug is subject to extensive hepatic metabolism, with only 3% of unchanged drug excreted in urine and feces .

Metabolic Pathways

Darifenacin Impurity is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes include monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .

Transport and Distribution

After oral administration, Darifenacin Impurity is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . This suggests that Darifenacin Impurity is distributed within the body primarily through the bloodstream.

Subcellular Localization

The subcellular localization of Darifenacin Impurity is not explicitly documented. Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with M3 muscarinic acetylcholine receptors .

Analyse Chemischer Reaktionen

Darifenacin impurities undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, acids, bases, and solvents. Major products formed from these reactions include various degradation products and by-products, such as Imp-A, Imp-B, Imp-C, and Imp-D .

Vergleich Mit ähnlichen Verbindungen

Darifenacin impurities can be compared with impurities from other antimuscarinic drugs used to treat overactive bladder, such as oxybutynin and solifenacin . While the impurities from these drugs may have similar chemical structures, the specific impurities and their impact on the drug’s efficacy and safety can vary. Darifenacin’s unique selectivity for the M3 receptor distinguishes it from other similar compounds .

Similar Compounds

    Oxybutynin: Another antimuscarinic drug used to treat overactive bladder.

    Solifenacin: A selective M3 receptor antagonist used for similar indications.

    Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.

These compounds share similar therapeutic uses but differ in their chemical structures and selectivity for muscarinic receptors .

Biologische Aktivität

Darifenacin is a selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder (OAB) symptoms, including urgency and incontinence. However, during its synthesis, various impurities can form, notably darifenacin dimer and other related compounds. Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of darifenacin as a pharmaceutical agent.

Identification of Impurities

Recent studies have identified significant dimer impurities in darifenacin hydrobromide through advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The two key impurities identified are:

  • Darifenacin Dimer
  • Darifenacin Dimer-1

These impurities arise from condensation reactions during the synthesis process, highlighting the need for stringent control over manufacturing conditions to minimize their formation .

Darifenacin acts by selectively blocking M3 muscarinic receptors in the bladder, leading to reduced involuntary contractions and increased bladder capacity. This mechanism is essential in alleviating symptoms associated with OAB. The presence of impurities can potentially alter this mechanism or introduce unwanted side effects.

Table 1: Summary of Biological Activity

CompoundReceptor TargetEffect on Bladder FunctionClinical Relevance
DarifenacinM3 MuscarinicIncreases bladder capacity, reduces urgencyEffective for OAB treatment
Darifenacin DimerUnknownPotentially altered pharmacodynamicsMay impact efficacy and safety
Darifenacin Dimer-1UnknownPotentially altered pharmacodynamicsMay impact efficacy and safety

Efficacy and Safety Profile

A pooled analysis of three phase III clinical trials demonstrated that darifenacin significantly reduces incontinence episodes and improves bladder function compared to placebo. Patients receiving darifenacin reported a notable decrease in urgency and frequency of urination . However, the specific effects of identified impurities on this profile remain under investigation.

Impurity Characterization Studies

Research has shown that the identified impurities can affect the pharmacokinetic properties of darifenacin. For instance, studies using LC-ESI/MS have confirmed the structures of these impurities and their potential to alter drug metabolism . The implications of these findings suggest that rigorous impurity characterization is essential for compliance with regulatory standards.

Eigenschaften

CAS-Nummer

1048979-09-4

Molekularformel

C28H30N2O2

Molekulargewicht

426.55

Aussehen

Off-White Solid

melting_point

125-127°C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide;  UK-201705

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.